molecular formula C10H4ClF8NO B3040312 N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide CAS No. 185315-18-8

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide

Cat. No.: B3040312
CAS No.: 185315-18-8
M. Wt: 341.58 g/mol
InChI Key: IOMAUYSKSRIARY-UHFFFAOYSA-N
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Description

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a chloro group, and difluoroacetamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide typically involves the introduction of trifluoromethyl groups and the formation of the difluoroacetamide moiety. One common synthetic route includes the reaction of 3,5-di(trifluoromethyl)aniline with chloroacetyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted amides or thiol derivatives.

    Hydrolysis: Formation of 3,5-di(trifluoromethyl)benzoic acid and corresponding amines.

Scientific Research Applications

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and difluoroacetamide functionalities may interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide is unique due to the combination of its trifluoromethyl groups, chloro group, and difluoroacetamide moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF8NO/c11-8(12,13)7(21)20-6-2-4(9(14,15)16)1-5(3-6)10(17,18)19/h1-3H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMAUYSKSRIARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C(F)(F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF8NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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